N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzamide with a complex substituent that includes a 1,3,5-triazine ring, which is a six-membered ring with three nitrogens and three carbons . The substituent also appears to have two dimethylamino groups attached to the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the triazine ring and the multiple dimethylamino groups . These groups could potentially participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the triazine ring and the dimethylamino groups . For example, these groups could potentially affect the compound’s solubility, melting point, and reactivity.Scientific Research Applications
Synthesis and Polymer Applications
Research into bi-functional melamine derivatives, including compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide, has led to the development of new materials through polycondensation reactions. These reactions are crucial for creating polymers with specific properties, such as enhanced thermal stability and unique mechanical characteristics. Matsukawa et al. (1980) explored the synthesis of bi-functional melamine derivatives and analyzed their polycondensates, highlighting the potential of these compounds in the production of advanced materials (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).
Fluorescent Tagging and Sensing
Functionalizing materials with compounds like this compound can introduce fluorescent properties, making them useful in sensing applications. Sankar et al. (2009) demonstrated the covalent attachment of a biologically active molecule structurally related to this compound on the hydroxyl terminated polybutadiene (HTPB) backbone, which did not affect the unique physico-chemical properties of HTPB. This modification introduces a strong fluorescence emission, indicating its potential for developing new fluorescent materials and sensors (Sankar, R. M., Saha, S., Meera, K. S. S., & Jana, T., 2009).
Environmental and Agricultural Applications
The versatility of compounds related to this compound extends to environmental and agricultural applications. For instance, the development of new herbicides and the study of their mechanism of action are critical for improving agricultural practices. Research by Viste et al. (1970) into dimethylpropynylbenzamides, which share functional similarities with the subject compound, revealed their herbicidal activity on annual and perennial grasses, suggesting potential utility in forage legumes, turf grasses, and cultivated crops (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).
Mechanism of Action
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTMXCPYWCSVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.